3-Chloroisonicotinic acid 3-Chloroisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 88912-27-0
VCID: VC21318329
InChI: InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
SMILES: C1=CN=CC(=C1C(=O)O)Cl
Molecular Formula: C6H4ClNO2
Molecular Weight: 157.55 g/mol

3-Chloroisonicotinic acid

CAS No.: 88912-27-0

Cat. No.: VC21318329

Molecular Formula: C6H4ClNO2

Molecular Weight: 157.55 g/mol

* For research use only. Not for human or veterinary use.

3-Chloroisonicotinic acid - 88912-27-0

Specification

CAS No. 88912-27-0
Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
IUPAC Name 3-chloropyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Standard InChI Key MYAZXWFEMDJTFE-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1C(=O)O)Cl
Canonical SMILES C1=CN=CC(=C1C(=O)O)Cl

Introduction

Chemical Structure and Properties

3-Chloroisonicotinic acid (CAS: 88912-27-0) is a pyridine derivative featuring a chlorine atom at the 3-position and a carboxylic acid group at the 4-position of the pyridine ring. Its molecular formula is C6H4ClNO2 with a molecular weight of 157.55 g/mol . The compound's structure contributes to its distinct chemical reactivity and crystallization behavior.

The physical and chemical properties of 3-Chloroisonicotinic acid are summarized in the following table:

PropertyValue
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Melting Point227-231°C (decomposition)
Boiling Point387.0±22.0°C (Predicted)
Density1.470±0.06 g/cm³ (Predicted)
pKa0.12±0.25 (Predicted)
Physical AppearanceSolution; Brown to dark green to black
Storage ConditionsInert atmosphere, Room Temperature

This compound demonstrates significant thermal stability, as evidenced by its high melting and boiling points, making it suitable for various chemical transformations that require elevated temperatures .

Polymorphic Behavior

Crystalline Forms

One of the most intriguing aspects of 3-Chloroisonicotinic acid is its ability to crystallize in three distinct polymorphic forms, designated as Forms I, II, and III. Each form exhibits a unique molecular conformation, leading to different crystalline arrangements and physical properties .

Conformational Differences

First principles investigations have revealed that the 3-Chloroisonicotinic acid molecule adopts different conformations in each of its crystal forms. These conformational differences primarily involve variations in the orientation of the carboxylic acid group relative to the pyridine ring and the positioning of the chlorine atom .

Thermodynamic Stability

The three crystal forms of 3-Chloroisonicotinic acid possess different lattice energies, which correlate directly with their relative thermodynamic stabilities. Research has demonstrated that the sum of intermolecular interaction energies in each crystal form exhibits a linear relationship with the corresponding lattice energy, providing insight into the relative stability of each polymorph .

Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been employed to characterize the intermolecular interactions in the crystal structures of 3-Chloroisonicotinic acid. This analytical approach provides a visual representation of the molecular surface based on electron density, highlighting regions involved in significant intermolecular contacts .

QTAIM Analysis

Quantum Theory of Atoms in Molecules (QTAIM) analyses have been conducted to evaluate the intermolecular interactions between molecular pairs in each crystal form. These analyses correlate with Hirshfeld surface data, demonstrating that crystal stability is closely associated with the nature and strength of intermolecular interactions involving the conformer in the asymmetric unit of the crystal .

Structure-Property Relationships

The polymorphic behavior of 3-Chloroisonicotinic acid provides valuable insights into the relationship between molecular conformation, crystal packing, and physical properties. Understanding these relationships is crucial for crystal engineering and the development of materials with specific physical and chemical characteristics .

Applications and Uses

Pharmaceutical Applications

3-Chloroisonicotinic acid is classified under pharmaceutical product categories, indicating its significance in drug development and pharmaceutical research . The presence of both a carboxylic acid group and a chlorine substituent provides multiple sites for chemical modification, making it valuable as a precursor for various bioactive compounds.

Chemical Synthesis

The compound is recognized as an important building block in organic synthesis, particularly for the preparation of more complex heterocyclic systems . The reactive chlorine substituent allows for various cross-coupling reactions, nucleophilic substitutions, and other transformations that can lead to structurally diverse derivatives.

Research Applications

The unique polymorphic behavior of 3-Chloroisonicotinic acid makes it an excellent model system for studying crystallization processes, polymorphism, and structure-property relationships. These studies contribute to fundamental understanding in crystal engineering and materials science .

Precaution CategoryRecommended Measures
Personal ProtectionWear appropriate protective clothing, gloves, and eye protection
StorageStore in a tightly closed container in an inert atmosphere at room temperature
HandlingWork in a well-ventilated area or under a fume hood
DisposalFollow local regulations for hazardous waste disposal
Emergency ResponseHave appropriate first aid measures readily available

Market Overview

The global market for 3-Chloroisonicotinic acid has been the subject of comprehensive analysis covering manufacturing technologies, production trends, and key market players . The compound's importance in pharmaceutical synthesis and as a chemical intermediate contributes to its commercial significance.

Manufacturing Technology

The manufacturing technology for 3-Chloroisonicotinic acid has evolved over time, with ongoing developments aimed at improving production efficiency, yield, and product purity . These advancements are crucial for meeting the growing demand for high-quality chemical intermediates in various industries.

Market Players

Multiple manufacturers are involved in the production and distribution of 3-Chloroisonicotinic acid globally . The competitive landscape includes companies specializing in fine chemicals, pharmaceutical intermediates, and custom synthesis services.

Analytical Methods

Characterization Techniques

Various analytical techniques are employed for the characterization of 3-Chloroisonicotinic acid, including:

  • X-ray crystallography for determination of crystal structure

  • Differential scanning calorimetry (DSC) for thermal analysis

  • Infrared and Raman spectroscopy for vibrational analysis

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator